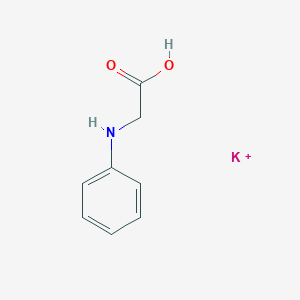

N-Phenylglycine potassium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Phenylglycine potassium salt is a chemical compound with the molecular formula C8H8KNO2 and a molecular weight of 189.25. It is a white to light yellow crystalline powder that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Phenylglycine potassium salt can be synthesized through the reaction of N-phenylglycine with potassium hydroxide. The reaction typically involves dissolving N-phenylglycine in water, followed by the addition of potassium hydroxide. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the final product meets the required purity standards .

Análisis De Reacciones Químicas

Types of Reactions: N-Phenylglycine potassium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Aplicaciones Científicas De Investigación

N-Phenylglycine potassium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: This compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: this compound is explored for its potential therapeutic properties and as a precursor for drug development.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of N-Phenylglycine potassium salt involves its interaction with various molecular targets. In biochemical applications, it can act as a co-initiator in radical photopolymerization processes. The compound undergoes decarboxylation to produce radical species, which then participate in polymerization reactions. This mechanism is crucial for its role in initiating radical photopolymerization in the presence of camphorquinone .

Comparación Con Compuestos Similares

N-Phenylglycine: The parent compound without the potassium salt.

N-Phenylglycinonitrile: A nitrile derivative of N-Phenylglycine.

Potassium phenylacetate: Another potassium salt with a phenyl group.

Uniqueness: N-Phenylglycine potassium salt is unique due to its specific combination of the phenyl group and glycine moiety, along with the potassium ion. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

By understanding the detailed aspects of this compound, researchers and industry professionals can better utilize this compound in their respective fields.

Actividad Biológica

N-Phenylglycine potassium salt (C8H8KNO2), a derivative of phenylglycine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Identifiers:

| Property | Value |

|---|---|

| CAS Number | 19525-59-8 |

| Molecular Formula | C8H8KNO2 |

| Molecular Weight | 189.255 g/mol |

| IUPAC Name | Potassium;2-anilinoacetate |

| SMILES | C1=CC=C(C=C1)NCC(=O)[O-].[K+] |

This compound exists as a white to yellow crystalline powder with a purity of ≥98% .

This compound exhibits a range of biological activities primarily attributed to its structural similarity to amino acids and its ability to interact with various biological targets:

- Anticonvulsant Activity : Research indicates that derivatives of phenylglycine, including this compound, can modulate ion channels involved in neuronal excitability, specifically targeting TRPV1 (transient receptor potential vanilloid 1) channels. These channels play a crucial role in pain perception and seizure activity .

- Analgesic Effects : The compound has shown potential in reducing nociceptive responses in animal models. Its mechanism involves the antagonism of TRPV1 channels and modulation of voltage-gated sodium channels, which are essential for pain transmission .

- ADME-Tox Properties : The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a candidate for further development in pain management and epilepsy therapies .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Anticonvulsant Activity : A study demonstrated that phenylglycinamide derivatives showed significant anticonvulsant effects in various seizure models (e.g., maximal electroshock and 6 Hz tests). The results indicated that these compounds could effectively reduce seizure frequency without affecting motor coordination .

- Pain Model Research : In formalin-induced pain models, this compound exhibited a notable decrease in pain responses, suggesting its potential application in treating inflammatory and neuropathic pain .

Research Findings

Recent findings have expanded the understanding of this compound's biological activity:

- In Vitro Studies : In vitro assays revealed that the compound interacts with multiple ion channels, contributing to its anticonvulsant and analgesic properties. Specifically, it inhibited calcium currents and fast sodium currents, underscoring its multimodal mechanism of action .

- Pharmacokinetics : Investigations into the pharmacokinetics of this compound have shown promising results regarding its stability and bioavailability, which are critical for therapeutic applications .

Propiedades

Número CAS |

19525-59-8 |

|---|---|

Fórmula molecular |

C8H9KNO2 |

Peso molecular |

190.26 g/mol |

Nombre IUPAC |

potassium;2-anilinoacetate |

InChI |

InChI=1S/C8H9NO2.K/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11); |

Clave InChI |

CZNJCUMJHDYOHK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NCC(=O)[O-].[K+] |

SMILES isomérico |

C1=CC=C(C=C1)NCC(=O)[O-].[K+] |

SMILES canónico |

C1=CC=C(C=C1)NCC(=O)O.[K] |

Key on ui other cas no. |

19525-59-8 |

Números CAS relacionados |

103-01-5 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.